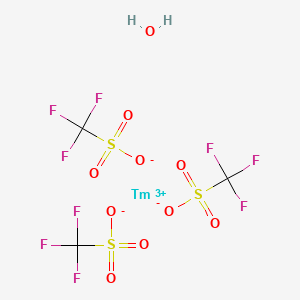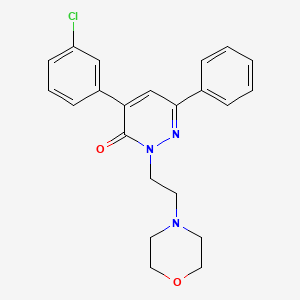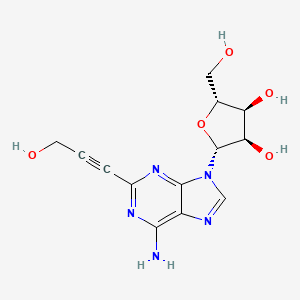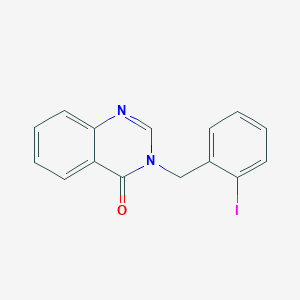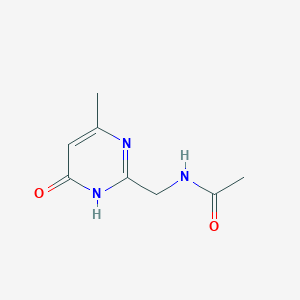
6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it can inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2,4-diaminopyrimidine: A precursor in the synthesis of 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine.
4-Phenylbutyl bromide: Another precursor used in the synthesis.
Triazole-pyrimidine hybrids: Compounds with similar biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit specific pathways and its potential neuroprotective effects make it a compound of interest in medicinal chemistry.
Propriétés
| 1597-01-9 | |
Formule moléculaire |
C15H20N4 |
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4/c1-11-13(14(16)19-15(17)18-11)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H4,16,17,18,19) |
Clé InChI |
FNJDMUJSPSCFQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)CCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
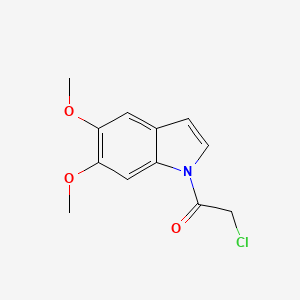
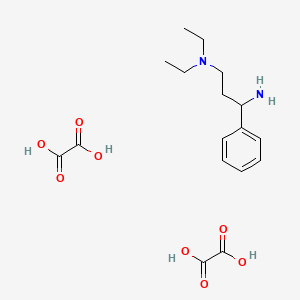
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)

